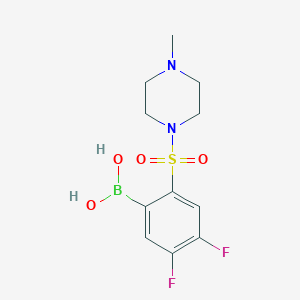

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Overview

Description

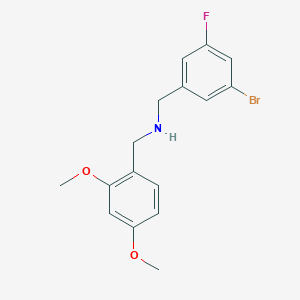

“(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid” is a chemical compound with the CAS Number 1704067-49-1 . It has a molecular weight of 207.015 and a molecular formula of C7H5BrF2 . This compound is used in scientific research and has applications in diverse fields such as medicinal chemistry.

Molecular Structure Analysis

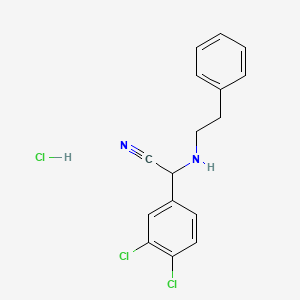

The molecular structure of this compound includes a boronic acid group attached to a phenyl ring, which is further substituted with a difluoro group and a sulfonyl group linked to a methylpiperazine .Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 and a boiling point of 208.4±30.0 °C at 760 mmHg . The flash point is 79.8±24.6 °C . The exact mass is 205.954269 and it has a LogP value of 3.36 . The compound should be stored at 2-8°C .Scientific Research Applications

Catalysis and Organic Synthesis

Nickel(II)-catalyzed sulfination of aryl and heteroaryl boronic acids, including derivatives similar to our compound of interest, enables the efficient conversion to sulfinate salts. These salts can further be transformed into valuable sulfonyl-containing groups such as sulfones, sulfonamides, and sulfonyl fluorides. This process exemplifies the role of boronic acids in facilitating diverse organic transformations under mild conditions, highlighting their importance in the synthesis of active pharmaceutical ingredients (Lo, Chen, & Willis, 2019).

Material Science

In material science, boronic acids are employed in the development of high glass-transition temperature and organosoluble novel arylene ether polymers. These materials exhibit outstanding thermal stability and solubility in various organic solvents, making them suitable for applications in optical materials and coatings. The synthesis involves the use of boronic acid derivatives in a Suzuki coupling reaction, demonstrating the utility of boronic acids in the creation of advanced materials with unique properties (Huang et al., 2007).

Sensor Development

Boronic acids are integral to the development of sensors, particularly for the detection of biologically relevant molecules. A boronic acid derivative has been utilized as a sequential "on-off-on"-type relay fluorescence probe for Fe3+ ions and F- ions with high selectivity and sensitivity. This application underscores the versatility of boronic acids in sensor design, enabling the detection of ions in physiological conditions and offering potential for environmental monitoring and healthcare diagnostics (Selvaraj et al., 2019).

properties

IUPAC Name |

[4,5-difluoro-2-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BF2N2O4S/c1-15-2-4-16(5-3-15)21(19,20)11-7-10(14)9(13)6-8(11)12(17)18/h6-7,17-18H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGZXNXVOGBNLPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C)F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BF2N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4,5-Difluoro-2-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,7-Diazaspiro[4.4]nonan-2-one 2,2,2-trifluoroacetate](/img/structure/B1458559.png)

![(S)-6-(2-Methylamino-propyl)-benzo[1,3]dioxol-4-ol hydrochloride](/img/structure/B1458566.png)

![2-Azaspiro[4.4]nonane-4-carbonitrile](/img/structure/B1458567.png)

![4-Methyl-3-[methyl(methylsulfonyl)amino]benzoic acid](/img/structure/B1458573.png)

![methyl 6-bromo-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458575.png)